molecular formula C14H12ClNO3S B2918292 (E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide CAS No. 477483-55-9

(E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide

Cat. No. B2918292
CAS RN: 477483-55-9
M. Wt: 309.76
InChI Key: UNPIZYIPGWCXKH-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H12ClNO3S and its molecular weight is 309.76. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron Transfer and Aggregation

Natalya A. Lokshin et al. (2001) explored the intermolecular electron transfer in low-molecular-weight polyaniline models, highlighting the role of protonation and aggregate formation in organic solvents. This study showcases the fundamental chemical processes that could be relevant to the understanding of electronic properties in materials science (Lokshin et al., 2001).

Photodynamic Therapy Applications

M. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields. Such compounds are potential candidates for photodynamic therapy in cancer treatment, emphasizing the importance of designing molecules with specific functionalities for biomedical applications (Pişkin et al., 2020).

Catalysis and Oxidation Reactions

Umit Işci et al. (2014) reported on sulfonamide-substituted iron phthalocyanine's design, solubility, stability, and its efficacy in the oxidation of olefins. This research underlines the compound's potential as an oxidation catalyst, demonstrating how chemical modifications can enhance reactivity and stability in catalytic processes (Işci et al., 2014).

Insecticidal, Fungicidal, and Herbicidal Activities

A study on halogen-containing derivatives of N-substituted quinone imines highlighted their significant insecticidal, fungicidal, and herbicidal activities. Such derivatives demonstrate the agricultural applications of these compounds in controlling pests and diseases ( ).

Corrosion Inhibition

Research by A. Al-amiery et al. (2020) on 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide revealed its superior inhibition efficiency against the acidic corrosion of mild steel. This study shows the potential of such compounds in material science, particularly in corrosion protection (Al-amiery et al., 2020).

properties

IUPAC Name

(NE)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-9-3-4-10(2)14(7-9)20(18,19)16-11-5-6-13(17)12(15)8-11/h3-8H,1-2H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPIZYIPGWCXKH-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=CC(=O)C(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide

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